4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Overview
Description
4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique structure combining benzoyl, hydroxy, indole, pyridinyl, and pyrrolone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridinyl group and the formation of the pyrrolone ring. The final step often involves the benzoylation and hydroxylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl and pyridinyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the indole and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
Medicinally, 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzoyl peroxide: An oxidizing agent with a benzoyl group.
Pyridine: A basic heterocyclic compound with a pyridinyl ring.
Uniqueness
What sets 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its combination of multiple functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H21N3O3/c30-24(17-7-2-1-3-8-17)22-23(19-9-6-13-27-15-19)29(26(32)25(22)31)14-12-18-16-28-21-11-5-4-10-20(18)21/h1-11,13,15-16,23,28,30H,12,14H2/b24-22- |
InChI Key |
NGYITGACQJHYPE-GYHWCHFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O |
Origin of Product |
United States |
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